Nickel;sulfanylidenenickel
Description
Overview of Nickel Sulfide (B99878) Stoichiometries and Polymorphs
Nickel sulfides exist in numerous stoichiometric ratios, each potentially forming different crystal structures or polymorphs. wikipedia.orgwikipedia.org These variations lead to a rich and complex phase diagram for the nickel-sulfur system. acs.org The most common and well-studied nickel sulfides range from nickel-rich to sulfur-rich compounds. wikipedia.orgwikipedia.org
Several distinct nickel sulfide phases have been identified, many of which occur naturally as minerals. wikipedia.org These include, but are not limited to, heazlewoodite (Ni₃S₂), polydymite (Ni₃S₄), vaesite (NiS₂), and millerite (NiS). wikipedia.org The mineral pentlandite (B1173512) (Ni₉S₈) is a significant ore and a primary source of commercially mined nickel. wikipedia.org The synthesis of specific nickel sulfide phases can be achieved through various methods, including solid-state reactions and high-temperature reactions between the constituent elements. wikipedia.org For instance, solution-phase arrested precipitation can yield cubic Ni₃S₄ (polydymite) nanocrystals. acs.org
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a key characteristic of nickel sulfides. wikipedia.orgacs.org For example, nickel(II) sulfide (NiS) exhibits two polymorphs. wikipedia.org The α-phase possesses a hexagonal unit cell and is stable at temperatures above 379 °C. wikipedia.org Below this temperature, it converts to the β-phase, which has a rhombohedral cell. wikipedia.org This phase transition is accompanied by a notable increase in volume of 2–4%. wikipedia.org Similarly, Ni₃S₂ also has a high-temperature polymorph, β-Ni₃S₂. geoscienceworld.org
The controlled synthesis of specific stoichiometries and polymorphs is a central challenge in the application of nickel sulfides, as the crystal structure and phase purity are critical to the material's performance. acs.org Researchers have developed various synthetic routes, such as solvothermal methods assisted by microwave energy, to selectively produce different phases like orthorhombic o-Ni₉S₈ and hexagonal h-NiS by carefully choosing the sulfur precursor. acs.org
Table 1: Common Nickel Sulfide Stoichiometries and Their Mineral Forms
| Chemical Formula | Mineral Name |
|---|---|
| NiS | Millerite wikipedia.org |
| NiS₂ | Vaesite wikipedia.org |
| Ni₃S₂ | Heazlewoodite wikipedia.org |
| Ni₃S₄ | Polydymite wikipedia.orgacs.org |
| Ni₉S₈ | Pentlandite wikipedia.org |
| Ni₇S₆ | - |
Table 2: Polymorphs of Selected Nickel Sulfides
| Compound | Polymorph | Crystal System | Stability Condition |
|---|---|---|---|
| NiS | α-NiS | Hexagonal | Stable above 379 °C wikipedia.org |
| NiS | β-NiS | Rhombohedral | Stable below 379 °C wikipedia.org |
| Ni₃S₂ | α-Ni₃S₂ | - | Low-temperature form geoscienceworld.org |
Significance in Advanced Materials and Chemical Transformations
The unique electronic and structural properties of nickel sulfides make them highly valuable in a range of technological applications, from energy storage to catalysis. allgreenchems.comchalcogen.ro Their utility stems from characteristics such as high electrical conductivity, thermal stability, and catalytic activity. allgreenchems.com
In the realm of advanced materials, nickel sulfides are recognized for their potential in electrochemical applications. allgreenchems.com They are employed in batteries and fuel cells, where they contribute to the efficient conversion between chemical and electrical energy. allgreenchems.com Specifically, nickel sulfides are promising anode materials for lithium-ion batteries due to their high theoretical capacities. rsc.org Research has focused on creating composite materials, such as S/N co-doped carbon-coated NiS/Cu₂S, to enhance kinetic properties and structural stability for improved lithium storage performance. rsc.org The α-NiS phase, in particular, has been extensively studied as a cathode material in lithium-ion batteries. chalcogen.ro
Nickel sulfides also serve as important catalysts in various chemical transformations. wikipedia.orgallgreenchems.com They are particularly effective in hydrogenation reactions, which are crucial in the production of various chemicals. allgreenchems.com The electrocatalytic activity of nickel sulfides is also being harnessed for the hydrogen evolution reaction (HER), a key process in producing hydrogen from water. acs.org Studies have shown that the catalytic performance is intrinsically linked to the material's phase, with findings indicating that Ni₃S₂ exhibits superior HER performance compared to NiS₂ and NiS. acs.org
Furthermore, the properties of nickel sulfides lend themselves to applications in coatings and alloys. allgreenchems.com They are used in electroplating to provide corrosion resistance and enhance the durability of various materials. allgreenchems.com As an alloying material, nickel sulfide contributes to the production of nickel alloys with high mechanical strength and stability at elevated temperatures. allgreenchems.com
Table 3: List of Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| Nickel;sulfanylidenenickel | Ni₃S₂ |
| Nickel Sulfide | NiₓSᵧ |
| Trinickel disulfide | Ni₃S₂ |
| Nickel(II) sulfide | NiS |
| Heazlewoodite | Ni₃S₂ |
| Polydymite | Ni₃S₄ |
| Vaesite | NiS₂ |
| Millerite | NiS |
| Pentlandite | Ni₉S₈ |
| Orthorhombic o-Ni₉S₈ | Ni₉S₈ |
| Hexagonal h-NiS | NiS |
Properties
IUPAC Name |
nickel;sulfanylidenenickel | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3Ni.2S | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHCWPXPAHSSNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S=[Ni].S=[Ni].[Ni] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ni3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Tailored Nickel Sulfide Materials
Solution-Phase Synthesis Techniques
Solution-phase methods are widely employed for the synthesis of nickel sulfide (B99878) nanomaterials due to their versatility and the ability to produce a diverse range of structures at relatively low temperatures.
Chemical precipitation is a straightforward and effective technique for producing nickel sulfide nanoparticles. This method involves the reaction of a nickel salt with a sulfur source in a solvent, leading to the precipitation of the insoluble nickel sulfide product. The properties of the resulting nanoparticles can be tuned by controlling reaction parameters such as pH, temperature, and the concentration of reactants.
The reaction of nickel chloride with sodium dithionite (B78146) in aqueous solutions demonstrates the critical role of pH in determining the final product's composition and structure. acs.org Crystalline phases of nickel sulfide, specifically Ni₃S₂ and Ni₃S₄, are successfully formed at room temperature when the reaction pH is maintained between 3 and 6. acs.org In contrast, highly acidic conditions (pH ≤ 2) tend to yield crystalline sulfur, while basic environments (pH ≥ 7) result in amorphous or poorly crystalline nickel sulfide products. acs.org
Another common approach involves using nickel acetate (B1210297) as the nickel source and either thiourea (B124793) or sodium sulfide (Na₂S) as the sulfur source. ijirset.com In these syntheses, a capping agent like triethanolamine (B1662121) (TEA) is often used to control particle growth and prevent agglomeration, leading to the formation of orthorhombic NiS nanoparticles. ijirset.com Gaseous hydrogen sulfide (H₂S) can also be used as the sulfur source; however, this requires the addition of an alkali such as sodium hydroxide (B78521) (NaOH) to generate the necessary bisulfide ions for the precipitation of NiS. acs.org
| Nickel Source | Sulfur Source | Solvent/Capping Agent | Key Parameters | Resulting Product | Reference |
|---|---|---|---|---|---|
| Nickel chloride | Sodium dithionite | Water | pH controlled (3-6) | Crystalline Ni₃S₂ and Ni₃S₄ | acs.org |
| Nickel acetate | Sodium sulfide (Na₂S) | Triethanolamine (TEA) | Continuous stirring | Orthorhombic NiS nanoparticles (~20 nm) | unigoa.ac.in |
| Ni²⁺ solution | Hydrogen sulfide (H₂S gas) | Sodium hydroxide (NaOH) | Molar ratio of NaOH to H₂S(g) | NiS precipitate | acs.org |
Hydrothermal and solvothermal methods are powerful techniques that utilize elevated temperatures and pressures in sealed vessels (autoclaves) to synthesize crystalline materials. The primary distinction between the two is the solvent used: hydrothermal synthesis employs water, while solvothermal synthesis uses organic solvents. chalcogen.roacs.org These methods offer excellent control over the size, shape, and crystal phase of the resulting nickel sulfide materials.
In a typical hydrothermal synthesis, precursors such as nickel nitrate (B79036) hexahydrate and a sulfur source like thiourea or thioglycolic acid are dissolved in water and heated in an autoclave. chalcogen.rorsc.org By adjusting parameters like precursor concentration, temperature, and reaction time, various morphologies, including hierarchical nanostructures and nanospheres, can be achieved. chalcogen.rorsc.orgfrontiersin.org For instance, hierarchical structures of β-NiS have been successfully prepared at 180°C. chalcogen.ro The use of a dual sulfur source, such as sulfur powder and C₃H₇NaO₃S₂ (MPS), in a hydrothermal process can yield polyhedral NiS₂ with enhanced electrocatalytic performance. mdpi.com
Solvothermal synthesis provides additional flexibility through the choice of organic solvent, which can influence the reaction mechanism and the final product's characteristics. worldscientific.comresearchgate.net Oleylamine (B85491) is a commonly used solvent that can also act as a capping agent. worldscientific.comresearchgate.net By simply adjusting the molar ratio of the nickel and sulfur precursors in oleylamine, different phases of nickel sulfide, including NiS, NiS₂, Ni₇S₆, and Ni₃S₂, can be selectively synthesized. worldscientific.comresearchgate.net The reaction temperature is another critical parameter for phase control in solvothermal synthesis. rsc.org Furthermore, combining the solvothermal method with microwave irradiation can significantly reduce reaction times, promoting rapid crystallization. acs.org
| Method | Typical Solvent | Precursors | Temperature | Key Advantages | Example Product(s) | Reference |
|---|---|---|---|---|---|---|
| Hydrothermal | Water | Nickel nitrate, Thiourea | ~180°C | Environmentally benign, can produce hierarchical structures | Hierarchical β-NiS | chalcogen.ro |
| Hydrothermal | Water | Nickel nitrate, Sulfur powder, MPS | 180°C | Dual sulfur source for unique morphologies | Polyhedral NiS₂ | mdpi.com |
| Solvothermal | Oleylamine | Nickel chloride, Sulfur | 260°C | Phase control via Ni/S ratio, solvent acts as capping agent | Hexagonal NiS, Orthorhombic Ni₇S₆ | worldscientific.comresearchgate.net |
| Solvothermal (Microwave-assisted) | Organic media | Nickel precursor, Thiol | - | Rapid crystallization, selective phase synthesis | o-Ni₉S₈ and h-NiS | acs.org |
Solid-State and Vapor-Phase Fabrication
Solid-state and vapor-phase methods are generally employed for producing crystalline powders and thin films of nickel sulfide, often requiring higher temperatures than solution-based techniques.
Traditional high-temperature solid-state reactions involve the direct reaction of precursor powders (e.g., nickel and sulfur) at elevated temperatures, often leading to bulk materials with limited control over morphology and size. acs.org However, modern variations of this method offer more refined control. A notable example is a single-step solid-state approach for transforming nickel-based substrates directly into single-crystalline nickel sulfide nanoplate arrays. nih.gov In this process, the transformation temperature (e.g., 450°C) is a crucial parameter that influences the crystal growth direction and can manipulate the chemical state at the catalyst's surface, enhancing the concentration of electrocatalytically active Ni³⁺ species. nih.gov This method is scalable and produces binder-free electrodes, which is advantageous for applications in electrocatalysis. nih.gov
Atomic Layer Deposition (ALD) is a sophisticated vapor-phase technique that allows for the growth of highly uniform and conformal thin films with atomic-level precision. The process involves sequential, self-limiting surface reactions between gaseous precursors. For nickel sulfide, ALD has been successfully demonstrated using precursor combinations like bis(N,N'-di-tert-butylacetamidinato)nickel(II) [Ni(amd)₂] and hydrogen sulfide (H₂S), or a more recent process using NiCl₂(TMPDA) (where TMPDA is N,N,N′,N′-tetramethyl-1,3-propanediamine) and H₂S. nih.govrsc.orgrsc.org
The ALD process for NiSₓ operates within a specific temperature window, typically between 125°C and 225°C, where self-limiting growth occurs. rsc.orgacs.org The growth rate is highly controlled, often measured in angstroms per cycle. For instance, using Ni(amd)₂ and H₂S, a growth rate of approximately 0.50 Å/cycle was observed for the initial 50 cycles. acs.org The resulting films are typically composed of the β-NiS phase, sometimes with a minor Ni₉S₈ component, and exhibit low electrical resistivity. rsc.orgrsc.org
| Nickel Precursor | Sulfur Precursor | Deposition Temperature | Growth Rate | Resulting Film Properties | Reference |
|---|---|---|---|---|---|
| bis(N,N'-di-tert-butylacetamidinato)nickel(II) | Hydrogen sulfide (H₂S) | 125–225°C | ~0.50 Å/cycle (initial), 9.3 ng/cm²/cycle | Uniform, conformal NiSₓ films | nih.govacs.org |
| NiCl₂(TMPDA) | Hydrogen sulfide (H₂S) | 165–225°C | ~0.6 Å/cycle | Mainly β-NiS phase, low resistivity (40–120 µΩ cm) | rsc.orgrsc.org |
Chemical Solution Deposition (CSD) encompasses a group of techniques where a thin film is formed on a substrate from a liquid-phase precursor solution. A prominent CSD method is Chemical Bath Deposition (CBD), which is valued for its simplicity and low cost. In CBD, a substrate is immersed in a dilute aqueous bath containing the constituent ions, and the film deposits slowly via controlled precipitation. rsc.org
For nickel sulfide films, the CBD bath typically contains a nickel source, such as nickel sulphate or nickel nitrate, and a sulfur source like sodium thiosulfate. rsc.orgijettjournal.org The properties of the deposited film, including thickness and morphology, are controlled by parameters like the concentration of the reactants, the pH of the solution, and the deposition time. ijettjournal.orgresearchgate.net This method has been used to produce uniform, crack-free binary NiS films as well as doped films, such as zinc-doped nickel sulfide, for photovoltaic applications. rsc.orgijettjournal.org Other related CSD techniques include Aerosol Assisted Chemical Vapor Deposition (AACVD), where an aerosol of a precursor solution is delivered to a heated substrate, and Low-Pressure Metal-Organic Chemical Vapour Deposition (LP-MOCVD), which utilizes single-source precursors for film fabrication. nih.gov
Single-Source Precursor Routes
Single-source precursors are compounds that already contain all the necessary elements for the final material, in this case, nickel and sulfur. Their decomposition under specific conditions leads to the formation of nickel sulfide, often with greater control over the final product's characteristics compared to multi-source methods.
Nickel xanthate complexes are effective single-source precursors for the synthesis of nickel sulfide thin films and nanocrystals. researchgate.netsemanticscholar.org These precursors can be processed in nonpolar organic solvents and decompose at relatively low temperatures, around 180°C, to form hexagonal nickel sulfide. researchgate.net The thermal decomposition follows the Chugaev reaction pathway. researchgate.net For instance, nickel ethyl xanthate complex, with the formula C6H10S4NiO2, has been synthesized and characterized for this purpose. semanticscholar.org The resulting nickel sulfide materials from xanthate precursors can exhibit a mix of hexagonal NiS as the main phase and Ni3S4 as a secondary phase, particularly when synthesized in an oleylamine solution. researchgate.net
The choice of the alkyl group in the xanthate ligand can influence the properties of the resulting nickel sulfide. For example, using potassium butyl xanthate and potassium pentyl xanthate as precursors in a solvent-less melting method at 400°C and 500°C produces spherical nickel sulfide nanoparticles. researchgate.net The size of these nanoparticles is affected by the length of the alkyl chain in the xanthate ligand, with longer chains leading to smaller nanoparticles. researchgate.net
| Precursor | Synthesis Method | Decomposition Temperature | Product Phase(s) | Reference |
| Nickel Xanthates with branched alkyl moieties | Spin-coating and thermal conversion | ~180 °C | Hexagonal NiS | researchgate.net |
| Nickel Xanthates in oleylamine solution | Solution-phase heating | Not specified | Hexagonal NiS (main), Ni3S4 (secondary) | researchgate.net |
| Nickel Ethyl Xanthate (C6H10S4NiO2) | Solventless heating | 200°C, 300°C, 400°C | Nickel Sulfide | semanticscholar.org |
| Potassium Butyl Xanthate | Melting (solvent-less) | 400°C, 500°C | Spherical NiS nanoparticles | researchgate.net |
| Potassium Pentyl Xanthate | Melting (solvent-less) | 400°C, 500°C | Spherical NiS nanoparticles | researchgate.net |
Nickel bis(dithiocarbamate) complexes, with the general formula [Ni(S2CNR2)2], are another important class of single-source precursors for producing nanoparticulate nickel sulfides. rsc.orgucl.ac.uk These square-planar complexes are stable in the solid state up to around 300°C. rsc.org Their decomposition in a coordinating solvent like oleylamine allows for the synthesis of various nickel sulfide phases. rsc.orgucl.ac.uk The choice of substituents on the dithiocarbamate (B8719985) ligand and the reaction conditions, such as temperature and concentration, play a crucial role in determining the final product. rsc.orgnih.gov For example, heating [Ni(S2CNiBu2)2] in oleylamine at different temperatures yields different phases: pure α-NiS is formed at 150°C, while increasing the temperature leads to the formation of β-NiS, which is obtained in pure form at 280°C. rsc.orgnih.gov
The use of dithiocarbamate precursors has also been extended to the synthesis of ternary metal sulfides. For instance, di-isobutyl-dithiocarbamate complexes have been used as single-source precursors to produce ternary sulfides of iron-nickel. rsc.org The decomposition of a mixture of [Fe(S2CNiBu2)3] and [Ni(S2CNiBu2)2] at temperatures between 210-230°C results in the formation of metastable FeNi2S4 (violarite) nanoparticles. rsc.org At higher temperatures, the thermodynamically stable pentlandite (B1173512) phase, (Fe,Ni)9S8, is formed. rsc.org
| Precursor Complex | Decomposition Conditions | Product Phase(s) | Reference |
| [Ni(S2CNiBu2)2] | 150°C in oleylamine | α-NiS | rsc.orgnih.gov |
| [Ni(S2CNiBu2)2] | 280°C in oleylamine | β-NiS | rsc.orgnih.gov |
| [Ni(S2CNiBu2)2] | 230°C, 5 mM in oleylamine | Pure α-NiS | rsc.org |
| [Fe(S2CNiBu2)3]/[Ni(S2CNiBu2)2] | ~210–230 °C | Metastable FeNi2S4 (violarite) | rsc.org |
| [Fe(S2CNiBu2)3]/[Ni(S2CNiBu2)2] | Higher temperatures | (Fe,Ni)9S8 (pentlandite) | rsc.org |
Control of Material Properties during Synthesis
The synthetic route and precursor chemistry are pivotal in dictating the physicochemical properties of the resulting nickel sulfide materials, which in turn affects their performance in various applications.
The choice of precursor directly impacts the crystalline phase, morphology, and, consequently, the catalytic activity of nickel sulfide. For instance, in the reduction of 4-nitrophenol, NiS nanoparticles have demonstrated higher catalytic activity compared to other nickel sulfide phases like NiS2, Ni3S4, and Ni7S6. rsc.org The synthesis method, such as a temperature-controlled precursor injection method using nickel nitrate hexahydrate and elemental sulfur, allows for the selective formation of these different phases. rsc.org
Furthermore, the choice of the sulfur precursor in a solvothermal synthesis can selectively produce different phases of nickel sulfide with distinct electrocatalytic activities for the hydrogen evolution reaction (HER). acs.org Using 1-dodecanethiol (B93513) (DDT) as the sulfur precursor with nickel(II) acetylacetonate (B107027) leads to the formation of orthorhombic o-Ni9S8, while using thiourea yields hexagonal h-NiS. acs.org The h-NiS phase exhibits better performance for the HER. acs.org The introduction of a dopant via the precursor, such as vanadium in a nickel metal-organic framework (Ni-MOF) precursor, can tune the electronic structure of the nickel active sites in the resulting vanadium-doped nickel sulfide (V–Ni3S2), significantly enhancing its catalytic activity for the oxygen evolution reaction (OER). rsc.org Similarly, the nature of the precursor for the support material in a supported nickel catalyst can affect its activity. For example, a nickel catalyst supported on La2O3-Al2O3 prepared from a nitrate precursor showed higher catalytic activity in mixed-methane reforming compared to one prepared from a chloride precursor, which can lead to the formation of less active nickel-chlorine bonds. mdpi.com
Precise control over the crystal phase and morphology of nickel sulfide nanoparticles is achievable by carefully tuning synthetic parameters. The use of N,N'-disubstituted thioureas as the sulfur precursor in a solution-phase synthesis allows for the preparation of morphologically well-defined colloidal nanocrystals of Ni3S4, NiS, Ni9S8, and Ni3S2. nih.govrsc.org The reactivity of the substituted thiourea, along with reaction temperature and precursor ratio, are key factors in controlling the phase and composition. nih.govrsc.org For example, the more reactive N,N'-diphenyl thiourea tends to produce sulfur-rich phases like Ni3S4 and NiS, whereas the less reactive N,N'-dibutyl thiourea yields sulfur-poor phases such as Ni9S8 and Ni3S2. nih.gov
In the dithiocarbamate precursor system, temperature is a critical parameter for phase control. rsc.orgnih.govrsc.org At low temperatures (150°C), α-NiS is formed, while at higher temperatures (280°C), the β-NiS phase is produced. rsc.orgnih.gov The addition of tetra-iso-butyl thiuram disulfide can stabilize the metastable α-NiS phase at higher temperatures. rsc.orgnih.gov At low temperatures and concentrations, mixtures of α-NiS and Ni3S4 can result, and at higher concentrations, even the metastable NiS2 phase can be formed. rsc.orgrsc.org The morphology of the nanoparticles can also be influenced by the precursor concentration, with higher concentrations leading to larger particle sizes. rsc.orgnih.gov
Advanced nanostructures of nickel sulfide, such as hollow nanoparticles and reticulated foams, have been fabricated using various synthetic strategies, offering unique properties for specific applications.
Hollow mesoporous NiS nanoparticles with a uniform spherical structure have been developed through a modified solvothermal reaction technique. rsc.orgresearchgate.net Another approach to synthesizing hollow NiS spheres involves a γ-irradiation route, where polymethyl methacrylate (B99206) (PMMA) cores are used as templates. zjnu.edu.cn The PMMA is degraded by radiation, and the resulting monomers act as reaction centers for the formation of NiS shells, which are left as hollow spheres after the core is vaporized. zjnu.edu.cn Hollow nickel cobalt sulfide nanocolloids have also been prepared via a solvothermal synthesis of nickel cobalt precursors followed by a hydrothermal sulfurization process. nih.gov
Reticulated nickel sulfide foams can be created by directly converting nickel foam through a one-step hydrothermal process. ed.ac.ukresearchgate.net This method uses the nickel foam as both the reactant and the scaffold, resulting in a mechanically stable Ni3S2 foam with a highly porous and interconnected nanosheet architecture. ed.ac.ukresearchgate.net The duration of the synthesis plays a crucial role in the phase evolution and morphology of the final Ni3S2 foam. ed.ac.uk Another method involves a solvothermal process to grow wrinkle-shaped NiS directly on three-dimensional nickel foam using a mixture of methanol (B129727) and ethylene (B1197577) glycol as the solvent. mdpi.com Furthermore, nickel sulfide decorated silicon carbide (SiC) foams have been prepared by impregnating the SiC foam with a nickel nitrate solution, followed by calcination and sulfidation. mdpi.com These materials exhibit a high capacity for sulfur storage. mdpi.com
Electronic Structure and Bonding in Nickel Sulfide Systems
First-Principles Calculations and Density Functional Theory (DFT) Analysis
First-principles calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for investigating the properties of nickel sulfide (B99878) systems. aip.orgresearchgate.netgatech.edu These computational methods allow for the accurate prediction of electronic and vibrational properties from fundamental quantum mechanics, providing insights that are crucial for interpreting experimental data. aip.orggatech.edu DFT calculations on various nickel sulfide phases—including heazlewoodite (Ni₃S₂), millerite (NiS), polydymite (Ni₃S₄), and vaesite (NiS₂)—have shown that optimized lattice parameters are typically within 1% of values determined experimentally through X-ray diffraction. aip.orgresearchgate.net
DFT analyses reveal that the bonding in nickel sulfides is strongly covalent, arising from the interaction between nickel and sulfur orbitals. aip.orggatech.edunih.gov The electronic structure is characterized by significant hybridization between the Ni-3d and S-3p states. jmaterenvironsci.com Specifically, orbital projected density of states (PDOS) calculations for millerite (NiS) show that states below approximately -3.8 eV are primarily from S-2p orbitals, while strong hybridization of Ni-3d and S-3p states occurs between -8.0 eV and -3.5 eV. jmaterenvironsci.com The region from -3.5 eV to -1.0 eV is dominated by the Ni-3d contribution. jmaterenvironsci.com
The states near the Fermi level, which govern the material's conductivity, are mainly a hybrid of Ni-3d and S-3p orbitals, confirming that millerite NiS is a highly covalent p-d metal. jmaterenvironsci.com Analysis of the density of states (DOS) across different nickel sulfide compounds shows a general trend: as the sulfur content increases (or the Ni:S ratio decreases), the Ni-3d orbitals shift to lower energy levels (downward), while the S-3p orbitals shift to higher energy levels (upward). researchgate.netnih.gov This shift indicates that the bonding in NiS₂ is the most covalent among the common phases. nih.gov This strong covalent interaction is a key finding from electronic structure analyses. aip.org
Band structure calculations are critical for understanding the electronic transport properties of nickel sulfides. For millerite (NiS), the calculated band structure shows that bands from the valence band cross the Fermi level. jmaterenvironsci.com This absence of a distinct bandgap indicates that electrons can easily move to the conduction band, which is characteristic of metallic behavior. jmaterenvironsci.com The density of states (DOS) plot for NiS confirms this, with a continuous distribution of electronic states across the Fermi level. jmaterenvironsci.com
First-principles calculations for several phases, including Ni₃S₂, NiS, and Ni₃S₄, show a relatively low density of states at the Fermi level, which suggests that their crystal structures are quite stable. gatech.edu The Fermi surfaces of these materials exhibit features consistent with their metallic or semi-metallic nature, often showing both electron and hole pockets. researchgate.net For instance, some nickel sulfide systems display a hexagonal electron pocket around the c* axis in reciprocal space, surrounded by cylindrical hole pockets. researchgate.net The metallic character of NiS is retained even under conditions of photo-doping, where electrons are excited from the valence to the conduction band. jmaterenvironsci.com
Spectroscopic Characterization of Electronic States
Spectroscopic techniques provide direct experimental probes of the molecular and electronic structures of nickel sulfide compounds, complementing theoretical calculations.
X-ray crystallography is the definitive method for determining the precise atomic arrangement in the various nickel sulfide polymorphs. Nickel sulfide exists in several stoichiometries and crystal structures, which have been thoroughly characterized. wikipedia.orgaip.org The most common form, NiS (millerite), has two main polymorphs: a hexagonal α-phase stable at high temperatures and a rhombohedral β-phase stable at lower temperatures. wikipedia.orgwordpress.com The phase transition from α to β involves a volume increase of 2–4%. wikipedia.org Other stable phases include heazlewoodite (Ni₃S₂), polydymite (Ni₃S₄), and vaesite (NiS₂). wikipedia.orgaip.org The crystal structures of these key phases have been extensively studied. aip.org
Data sourced from multiple crystallographic studies. wikipedia.orgresearchgate.netresearchgate.netmaterialsproject.orgresearchgate.netcrystallography.net
In the hexagonal NiS structure, nickel atoms are octahedrally coordinated to six sulfur atoms, with Ni-S bond lengths of approximately 2.37 Å. materialsproject.org The sulfur centers occupy trigonal prismatic sites. wikipedia.org
While X-ray crystallography provides static structural information, other spectroscopic methods probe the local electronic environment. Electronic absorption spectroscopy (UV-Vis) on nickel sulfide nanocrystals reveals quantum confinement effects, where the absorption spectra are blue-shifted compared to the bulk material due to their small crystallite sizes. chalcogen.ro For orthorhombic NiS nanoparticles with a crystallite size of about 15.7 nm, a large optical band gap of 4.702 eV has been calculated. ekb.eg The UV-Visible absorption spectrum for NiS₂ nanoparticles has shown a broad peak centered around 554 nm. researchgate.net Detailed information from Nuclear Magnetic Resonance (NMR) spectroscopy on solid-state nickel sulfides is less prevalent in the literature compared to other characterization techniques.
Valence State Dynamics and Stability
The most common oxidation state for nickel in its compounds is +2, which is the state found in nickel(II) sulfide (NiS). britannica.comquora.com However, other valence states can be observed, and their stability is crucial to the material's chemical reactivity. For example, in polydymite (Ni₃S₄), nickel exists in both +2 and +3 oxidation states. britannica.com The relative stability of different nickel sulfide phases is an important factor in geology and materials science. Experimental work has shown that heazlewoodite (Ni₃S₂), millerite (NiS), polydymite (Ni₃S₄), and vaesite (NiS₂) are four of the more stable forms. aip.org
X-ray Photoelectron Spectroscopy (XPS) is a powerful technique for probing the valence states of elements in a material. Studies on nickel sulfide-based electrocatalysts have used XPS to observe the dynamics of nickel's oxidation state during chemical reactions. For instance, during the oxygen evolution reaction (OER), an oxidation of Ni²⁺ to Ni³⁺ has been detected, which is believed to accelerate the electrochemical kinetics. rsc.org The presence of sulfur vacancies can also influence the electronic structure, leading to an increase in the electron density at Ni sites, which can be confirmed by techniques like synchrotron-assisted X-ray absorption fine structure (XAFS) and electron paramagnetic resonance (EPR). rsc.org This tuning of the electron density and valence state is a key strategy in designing high-performance nickel sulfide-based materials. rsc.orgrsc.org
Exploration of Multiple Oxidation States of Nickel in Sulfide Compounds
Nickel is known to exhibit several oxidation states in its compounds, with +2 being the most common. wikipedia.orgmelscience.com However, within its sulfide systems, nickel can adopt a range of oxidation states, from low-valence states to higher oxidation numbers. This flexibility is a key aspect of its chemistry.
A variety of nickel sulfide compounds exist, each with a distinct stoichiometry and nickel oxidation state. wikipedia.org The simplest is nickel(II) sulfide (NiS), where nickel formally possesses a +2 oxidation state. shef.ac.ukquora.com Other common nickel sulfides include heazlewoodite (Ni₃S₂), polydymite (Ni₃S₄), and vaesite (NiS₂). wikipedia.org In NiS₂, the nickel atoms are in an electronic configuration of 3d⁸ 4s⁰, which corresponds to a +2 oxidation state, while the sulfur exists as disulfide anions (S₂)²⁻. researchgate.net
Research has demonstrated the ability to precisely control and select for different nickel sulfide phases by manipulating the reaction conditions. acs.org For instance, in molten hydroxide (B78521) synthesis, varying the basicity of the reaction medium allows for the selective formation of ternary K-Ni-S compounds where the formal oxidation state of nickel can be systematically varied from +2 down to as low as +0.75. acs.org Increasing the concentration of potassium hydroxide ([KOH]) in a mixed LiOH/KOH flux leads to a lower nickel oxidation state in the resulting ternary sulfide products. acs.org This method has enabled the synthesis of compounds containing nickel in +2 (in K₂Ni₃S₄), +1.5 (in KNi₂S₂), and +1 to +0.75 (in KNi₄S₂) oxidation states. acs.org
Furthermore, nickel can also exhibit +3 and +4 oxidation states, although these are generally less stable. melscience.com The oxidation of Ni²⁺ to Ni³⁺ has been observed during electrochemical processes like the oxygen evolution reaction, indicating the accessibility of the Ni(III) state in sulfide systems under oxidizing conditions. rsc.org
Table 1: Oxidation States of Nickel in Various Sulfide Compounds
| Compound Name | Formula | Formal Nickel Oxidation State | Reference |
|---|---|---|---|
| Nickel(II) sulfide / Millerite | NiS | +2 | shef.ac.ukquora.com |
| Heazlewoodite | Ni₃S₂ | +1.33 (average) | wikipedia.org |
| Polydymite | Ni₃S₄ | +2.67 (average, contains Ni²⁺ and Ni³⁺) | wikipedia.org |
| Vaesite | NiS₂ | +2 | wikipedia.org |
| Potassium Nickel Sulfide | K₂Ni₃S₄ | +2 | acs.org |
| Potassium Nickel Sulfide | KNi₂S₂ | +1.5 | acs.org |
| Potassium Nickel Sulfide | KNi₄S₂ | +0.75 | acs.org |
Electronic Effects on Redox Activity and Stability
The electronic structure of nickel sulfides is intrinsically linked to their redox activity and chemical stability. The degree of covalent bonding between nickel and sulfur, the position of the nickel d-band center, and the ability to accommodate changes in electron density are critical factors.
The bonds in nickel sulfides are characterized by strong covalency, resulting from the significant hybridization of Ni 3d and S 3p orbitals. aip.orgaps.orggatech.edu This covalent character is a key distinction from the more ionic nature of nickel oxides. gatech.edu The extent of this hybridization influences the material's electronic properties and stability. For example, millerite (a phase of NiS) is considered a highly covalent pd metal. aps.org The electronic states near the Fermi level are composed mainly of hybridized Ni 3d and S 3p orbitals, which dictates its metallic conductivity. jmaterenvironsci.com
The redox activity of nickel sulfides is strongly influenced by the energy of the nickel 3d-band center relative to the Fermi level. nih.gov First-principles calculations have shown that as the sulfur content increases (or the Ni:S ratio decreases) in a series of nickel sulfides (from Ni₃S₂ to NiS₂), the nickel 3d-band centers shift to more negative energies (downward). gatech.edunih.gov A lower (more negative) d-band center generally correlates with lower reactivity, meaning the nickel sulfide should be more difficult to oxidize. nih.gov This trend explains the observed sequence of oxidation during leaching processes, where nickel-rich sulfides are oxidized more readily than sulfur-rich ones. nih.gov
This principle is also central to the design of electrocatalysts. For instance, in materials for the oxygen evolution reaction (OER), the oxidation of Ni²⁺ to Ni³⁺ is a key step. rsc.org The electronic structure can be tuned, for example by doping, to optimize the energy levels and facilitate this redox transition, thereby enhancing catalytic activity. rsc.org The ability of nickel sulfides to facilitate these redox cycles (e.g., Ni(II)/Ni(III)) is fundamental to their application in battery-type electrodes for supercapacitors, where Faradaic processes govern charge storage. acs.orgacs.org
The stability of nickel sulfides is also governed by their electronic structure. The compound NiS, for example, undergoes a phase transition from a hexagonal form at high temperatures to a rhombohedral form at lower temperatures, which involves a change in volume and can cause mechanical stress, a known issue in tempered glass manufacturing. wikipedia.orgresearchgate.net The relative stability of different nickel sulfide phases (e.g., Ni₃S₂, NiS, NiS₂) under various thermodynamic conditions is a direct consequence of their electronic configurations and bonding energies. aip.org Under oxidizing conditions, such as heating in air, nickel sulfides convert to nickel oxides, a process that underscores their redox instability under such environments. wikipedia.org Conversely, in reducing environments or under specific electrochemical potentials, the sulfide forms are stable and can participate in redox reactions without decomposition. nih.gov
Table 2: Relationship Between Electronic Properties and Redox Activity/Stability
| Nickel Sulfide Phase | Key Electronic Feature | Impact on Redox Activity/Stability | Reference |
|---|---|---|---|
| General Trend (Increasing S content) | Downward shift of Ni 3d-band center | Decreased oxidation activity; increased stability against oxidation | nih.gov |
| NiS (Millerite) | Highly covalent Ni-S bonds; hybridized Ni 3d-S 3p states at Fermi level | Metallic conductivity; acts as a pd metal | aps.orgjmaterenvironsci.com |
| Ni₃S₂ | Higher Ni:S ratio; less negative d-band center compared to NiS₂ | More readily oxidized than sulfur-rich phases like NiS₂ | nih.gov |
| NiS/NiS₂ Heterostructures | Optimized electronic structure at the interface | Enhanced electrocatalytic activity (e.g., for OER) due to facilitated Ni²⁺/Ni³⁺ redox couple | rsc.org |
| Ni₃S₂/NiO Heterostructure | Transformed composition and unique nanostructure | Significantly enhanced capacitance and cycling stability for supercapacitor applications | rsc.org |
Fundamental Reaction Mechanisms Involving Sulfanylidenenickel
Redox Transformations of Nickel Sulfide (B99878)
The redox chemistry of nickel sulfide is a cornerstone of its reactivity, stemming from the ability of both nickel and sulfur to exist in multiple oxidation states. These transformations are critical in both industrial applications and natural geochemical cycles.
The oxidation of nickel sulfide can proceed via several pathways, with the final products being highly dependent on the oxidant and reaction conditions. In industrial processes such as the roasting of sulfide ores, nickel sulfide is heated in the presence of oxygen to produce nickel oxide, a key intermediate in nickel metallurgy. wikipedia.org The general reaction is:
2 NiS + 3 O₂ → 2 NiO + 2 SO₂
In aqueous environments, the oxidation is more complex. First-principles calculations have shown that during oxidation, nickel atoms are generally more reactive than sulfur atoms. nih.gov This leads to the preferential leaching of nickel as Ni²⁺ ions into solution, leaving sulfur at the sulfide surface. nih.gov The oxidation activity of different nickel sulfide phases has been shown to decrease in the order: Ni₃S₂ > Ni₇S₆ > NiS > Ni₃S₄ > NiS₂. nih.gov
Electrochemical oxidation also plays a significant role. Studies on nickel sulfide electrodes have identified a highly reversible six-electron sulfur redox process. oup.com In some systems, this involves the oxidation of sulfide (S²⁻) or disulfide (S₂²⁻) species to elemental sulfur. oup.com The oxidation can be complex, with various intermediate species and crystalline phases appearing at different potentials. oup.com For instance, NiS can be oxidized to NiS₂, which may then undergo further oxidation to release elemental sulfur. oup.com While often insoluble in non-oxidizing acids, nickel sulfide can be dissolved by strong oxidizing acids like nitric acid, which facilitates the oxidation of the sulfide ion. libretexts.org
Table 1: Selected Oxidation Pathways of Nickel Sulfide
The reduction of nickel sulfide most commonly involves the conversion of Ni(II) to metallic nickel, Ni(0). A primary industrial method for this is reduction with hydrogen gas at elevated temperatures. researchgate.net This process is integral to hydrodesulfurization (HDS) catalysis, where nickel sulfide catalysts are used to remove sulfur from petroleum. proquest.com The basic reaction is:
NiS + H₂ → Ni + H₂S
Kinetic studies of this reaction between 723-873 K have shown that the reduction process follows linear kinetics, with a calculated activation energy of 103 kJ/mol. researchgate.net Mechanistic studies on model dinuclear nickel sulfide complexes have provided deeper insight, suggesting that the hydrogenation can proceed via a heterolytic addition of H₂ across a Ni-S bond. proquest.com This forms a nickel-hydride and a bridging hydrosulfide (B80085) intermediate, which then rearranges to the final product. proquest.com
Table 2: Kinetic Data for the Reduction of NiS by Hydrogen
Ligand Exchange and Coordination Reactions
In solution, the chemistry of nickel sulfide is often dictated by the behavior of the nickel(II) ion and its interactions with various ligands.
When nickel sulfide dissolves, the nickel(II) ion enters aqueous solution as the hexaaquanickel(II) complex, [Ni(H₂O)₆]²⁺, which has a characteristic green color. libretexts.orgdocbrown.info This complex can undergo ligand exchange (or substitution) reactions, where the coordinated water molecules are replaced by other ligands. docbrown.info
The addition of aqueous ammonia, for example, initially precipitates green nickel(II) hydroxide (B78521), Ni(OH)₂. However, with excess ammonia, the precipitate dissolves to form the hexaamminenickel(II) ion, [Ni(NH₃)₆]²⁺, which has a pale blue-violet color. A more profound exchange occurs with stronger or chelating ligands. For instance, adding a solution of ethylenediamine (B42938) (en), a bidentate ligand, to an aqueous solution of a nickel(II) salt results in the formation of the tris(ethylenediamine)nickel(II) complex, [Ni(en)₃]²⁺. docbrown.info This reaction involves the replacement of six monodentate water ligands by three bidentate ethylenediamine ligands, resulting in a significant increase in thermodynamic stability, an effect known as the chelate effect. docbrown.info
Table 3: Examples of Ligand Exchange Reactions for Aqueous Ni(II)
The sulfide component of NiS can act as a Lewis base, donating electron density to Lewis acids. This behavior is particularly important in mixed-metal sulfide catalysts, which are crucial in industrial chemistry. The catalysts used for hydrodesulfurization are a prime example, often consisting of molybdenum disulfide (MoS₂) promoted by nickel. proquest.com In these "Ni-Mo-S" phases, nickel atoms are thought to interact with the MoS₂ framework, creating highly active catalytic sites. proquest.com The electronic interaction between nickel, molybdenum (a Lewis acid), and sulfur modulates the electronic structure of the active sites, enhancing their ability to adsorb and cleave the carbon-sulfur bonds in petroleum feedstocks. acs.org This synergy between the different metallic centers, mediated by the sulfide ligand, is key to the catalyst's high performance. acs.org
Radical Pathways in Nickel-Mediated Transformations
While many reactions of nickel compounds are described by ionic, two-electron pathways, nickel is also highly adept at facilitating one-electron chemistry involving radical intermediates. nih.govacs.org Its ability to readily access the Ni(I) and Ni(III) oxidation states is central to this reactivity. nih.govacs.org
In the context of nickel-catalyzed cross-coupling reactions, a common mechanistic cycle involves the generation of a carbon radical from an electrophile by a low-valent nickel(I) species. nih.govacs.org This radical can then be captured by a nickel(II) complex to form a high-valent nickel(III) intermediate, which subsequently undergoes reductive elimination to form the final product and regenerate a lower-valent nickel catalyst. nih.govacs.org
While less commonly invoked for nickel sulfide itself, radical pathways are relevant. For example, the reaction of a synthetic dinuclear nickel sulfide complex with the 2,4,6-tri-tert-butylphenoxy radical, a stable radical species, has been shown to result in hydrogen atom abstraction, demonstrating a direct reaction between a nickel sulfide and a radical. proquest.com Furthermore, some researchers have proposed that the mechanism of desulfurization by Raney Nickel, a form of nickel catalyst that contains hydrogen, may involve radical intermediates in certain cases. youtube.com These examples highlight the potential for radical mechanisms to play a role in transformations occurring at the surface of nickel sulfide materials, particularly in complex catalytic environments.
Radical Generation and Capture in Nickel Catalysis
Nickel catalysis is distinguished by its ability to engage in single-electron transfer (SET) processes, facilitating the generation of radical intermediates. This reactivity is particularly relevant in cross-coupling reactions where traditional two-electron pathways may be less favorable. The generation of radicals by nickel complexes can occur through various mechanisms, with the oxidation state of nickel playing a pivotal role.
Low-valent nickel species, such as Ni(0) and Ni(I), are potent reductants capable of activating organic halides and other electrophiles through oxidative addition or SET to generate carbon-centered radicals. For instance, in cross-electrophile coupling reactions, a Ni(I) species can react with an alkyl halide to generate an alkyl radical. This radical is then subject to capture by a Ni(II) complex, a key step that leads to the formation of a high-valent Ni(III) intermediate. This subsequent intermediate can then undergo reductive elimination to form the desired carbon-carbon or carbon-heteroatom bond.
Detailed research has shown that the generation of radicals is not limited to the interaction of nickel with organic substrates. Studies involving nickel subsulfide (Ni₃S₂) have demonstrated its capacity to generate reactive oxygen species. For instance, aqueous suspensions of Ni₃S₂ in the presence of hydrogen peroxide and a chelating peptide like glycylglycylhistidine have been shown to produce both hydroxyl radicals (•OH) and sulfur trioxide anion radicals (•SO₃⁻). nih.gov This radical-generating capability highlights the diverse reactivity of sulfanylidenenickel beyond traditional organometallic catalysis.
The capture of these generated radicals is a critical step in the catalytic cycle. The efficiency and selectivity of this capture are influenced by several factors, including the ligand environment around the nickel center and the nature of the radical itself. Research into nickel-mediated radical capture has provided evidence for a concerted inner-sphere mechanism, where the radical capture and subsequent bond formation may occur in a single step, bypassing a discrete Ni(III) intermediate in some cases. The interplay between the electronic and steric properties of the ligands and the nickel center dictates the kinetics and thermodynamics of this capture process, ultimately controlling the outcome of the reaction.
| Nickel Species/Precursor | Radical(s) Generated | Method of Generation/Reaction Conditions | Key Findings | Reference |
|---|---|---|---|---|
| Nickel Subsulfide (Ni₃S₂) | •OH, •SO₃⁻ | Aqueous suspension with H₂O₂ and Glycylglycylhistidine | Demonstrates the ability of sulfanylidenenickel to generate reactive oxygen and sulfur-based radicals. | nih.gov |
| Low-valent Nickel (e.g., Ni(I)) | Carbon-centered radicals (e.g., alkyl radicals) | Reaction with organic halides | A common pathway in nickel-catalyzed cross-coupling reactions for the activation of substrates. | acs.orgmit.edu |
| Ni(II) Complexes | Not directly generated, but captures radicals | Reaction with pre-formed radicals | Radical capture by Ni(II) leads to high-valent Ni(III) species, which are key for bond formation. | acs.orgmit.edu |
Metallacycle Formation in Reaction Pathways
Metallacycles are cyclic organometallic intermediates that feature a metal atom within a ring structure. The formation of nickel-containing metallacycles, or nickelacycles, is a fundamental process in a variety of catalytic transformations, including cycloadditions, C-H activation, and cross-coupling reactions. These intermediates play a crucial role in bringing reactants into proximity and facilitating the formation of new chemical bonds within the coordination sphere of the metal.
In the context of reactions involving sulfanylidenenickel or related nickel-thiolate species, metallacycle formation is a plausible mechanistic step, particularly in C-S cross-coupling reactions. A general catalytic cycle for nickel-catalyzed thiolation of aryl halides often involves the oxidative addition of the aryl halide to a low-valent nickel center, typically Ni(0), to form a Ni(II)-aryl intermediate. Subsequent reaction with a sulfur source, such as a thiolate, can proceed through a nickel-thiolate complex. While a direct five-membered nickelathiacycle is not always explicitly detailed for Ni₃S₂, the principles of C-S bond formation at a nickel center are relevant.
For instance, in the nickel-catalyzed thiolation of aryl nitriles, a proposed mechanism involves the oxidative addition of the C-CN bond to a Ni(0) species, followed by transmetalation with a potassium thiolate to generate a Ni(II) intermediate. nih.govethz.ch Reductive elimination from this intermediate forms the C-S bond and regenerates the active Ni(0) catalyst. While this specific example does not form a stable metallacycle involving the substrate, related nickel-catalyzed reactions, such as the coupling of dienes and alkynes, are well-known to proceed via nickelacycle intermediates.
The formation of a nickel(II) metallacycle resulting from C-H activation is another key mechanistic proposal in many nickel-catalyzed reactions. acs.org These metallacycles can then react with various coupling partners. While direct evidence for the formation of a stable metallacycle involving the sulfur atoms of bulk Ni₃S₂ in a catalytic cycle for C-C or C-S bond formation is not extensively documented in the reviewed literature, the reactivity of nickel-thiolate complexes suggests that such intermediates are mechanistically feasible on the surface of or as soluble species derived from sulfanylidenenickel. The formation of such metallacycles would serve to organize the reactants for subsequent bond-forming steps.
| Reaction Type | Proposed Nickel Intermediate | Role of the Intermediate | Key Mechanistic Steps | Reference |
|---|---|---|---|---|
| Nickel-catalyzed Thiolation of Aryl Nitriles | Ni(II)-aryl thiolate complex | Precursor to reductive elimination | Oxidative addition of C-CN, transmetalation with thiolate, reductive elimination of C-S bond. | nih.govethz.ch |
| Nickel-catalyzed C-H Functionalization | Nickel(II) metallacycle | Key intermediate after C-H activation | Directed C-H activation to form the metallacycle, followed by reaction with a coupling partner. | acs.org |
| Nickel-catalyzed Reductive Thiolation | Five-membered ring transition state | Facilitates sulfur transfer | Reaction of a nickel intermediate with a sulfurizing reagent. | researchgate.net |
Catalytic Applications and Mechanistic Insights of Nickel Sulfide Catalysts
Heterogeneous Catalysis
As a heterogeneous catalyst, nickel sulfide (B99878) provides a solid surface on which reactions occur. Its applications are prominent in large-scale industrial processes, particularly in petroleum refining and clean energy production.
Hydrodesulfurization Processes
Hydrodesulfurization (HDS) is a vital catalytic process in the petroleum industry for removing sulfur from refined products like gasoline, diesel, and jet fuel. numberanalytics.comwikipedia.org The primary goal is to reduce sulfur dioxide (SO₂) emissions from fuel combustion. wikipedia.org Nickel sulfide is a key component in HDS catalysts, typically acting as a promoter for molybdenum disulfide (MoS₂) or tungsten disulfide (WS₂) catalysts supported on alumina (B75360) (Al₂O₃). numberanalytics.comtue.nlnumberanalytics.com The combination of nickel and molybdenum is often referred to as a CoMo or NiMo catalyst. wikipedia.org
The mechanism of HDS on Ni-Mo-S catalysts involves two primary pathways for the removal of sulfur from organosulfur compounds, such as dibenzothiophene (B1670422) (DBT):
Direct Desulfurization (DDS) or Hydrogenolysis: This pathway involves the direct cleavage of the carbon-sulfur (C-S) bonds in the parent molecule. nih.gov For DBT, this results in the formation of biphenyl.
Hydrogenation (HYD): In this pathway, one of the aromatic rings of the sulfur-containing compound is first hydrogenated before the C-S bond is broken. nih.gov For DBT, this leads to intermediates like tetrahydrodibenzothiophene (B100517) (4HDBT) and hexahydrodibenzothiophene (6HDBT), which are then desulfurized. nih.gov
Electrocatalytic Hydrogen Evolution Reaction (HER)
The electrocatalytic hydrogen evolution reaction (HER) is the cathodic half of water splitting, a promising technology for producing clean hydrogen fuel. rsc.orgrsc.org Nickel sulfides have emerged as cost-effective and abundant alternatives to precious metal catalysts like platinum (Pt). rsc.orgmdpi.com They exhibit excellent stability and activity, particularly in alkaline media where they are insoluble. mdpi.com
Different crystalline phases of nickel sulfide show varying HER activities, with a general performance order of Ni₃S₂ > NiS₂ > NiS. rsc.org The superior performance of Ni₃S₂ is attributed to its metallic conductivity and larger electrochemically active surface area compared to the semiconducting nature of NiS and NiS₂. acs.orgrsc.org However, even the best-performing nickel sulfides alone are less active than Pt. mdpi.com To enhance their efficiency, strategies such as heteroatom doping and creating heterostructures are employed. mdpi.com
The HER mechanism in an alkaline electrolyte involves two main steps:
Volmer step: Adsorption of hydrogen onto the catalyst surface (H₂O + e⁻ → H_ads + OH⁻). mdpi.com
Tafel or Heyrovsky step: Formation and release of molecular hydrogen. rsc.orgmdpi.com
Tafel reaction: H_ads + H_ads → H₂
Heyrovsky reaction: H₂O + e⁻ + H_ads → H₂ + OH⁻
The Tafel slope, derived from polarization curves, helps to identify the rate-determining step of the mechanism. rsc.orgmdpi.com Recent operando studies have revealed that under reaction conditions, NiS can transform into a mixed phase of Ni₃S₂ and NiO. This restructuring creates highly active dual sites at the Ni₃S₂/NiO interface, where interfacial nickel atoms facilitate water dissociation and interfacial sulfur atoms promote hydrogen adsorption and evolution. researchgate.netcsic.es
| Catalyst | Overpotential at 10 mA/cm² (η₁₀) [mV] | Tafel Slope [mV/dec] | Reference |
|---|---|---|---|
| h-NiS | 163 | - | acs.org |
| o-Ni₉S₈ | 266 | - | acs.org |
| NiSₓ/SUS | 258 | 100 | mdpi.com |
| Ni₃S₂ | - | - | rsc.org |
| Ni₃S₂@NiS–250/NF | 129 | - | mdpi.com |
Hydrodehalogenation of Halogenated Aromatic Compounds
Hydrodehalogenation (HDH) is a reductive process that removes halogen atoms from organic compounds, transforming persistent and often toxic halogenated aromatic compounds into less harmful products. mdpi.comnih.gov Nickel-based catalysts are effective for this transformation, offering a less expensive alternative to palladium catalysts. nih.gov
Nickel sulfide, often as part of a standard hydrodesulfurization catalyst like Ni-Mo/Al₂O₃, has been shown to be effective for the gas-phase HDH of compounds such as hexachlorobenzene (B1673134) and polychlorinated biphenyls (PCBs). mdpi.com These catalysts are robust and tolerant to sulfur impurities that may be present in the waste stream. mdpi.com Other forms, such as nickel on active carbon, can completely hydrodehalogenate chlorobenzene (B131634) at 250 °C. mdpi.com A recently developed catalyst consisting of nickel nanoparticles covered with N-doped carbon layers on a titania support (Ni-phen@TiO₂-800) has proven highly efficient for the HDH of a wide array of aryl iodides, bromides, and chlorides using molecular hydrogen. nih.gov This demonstrates the practicality of heterogeneous nickel catalysts in detoxifying environmentally hazardous materials like polybrominated diphenyl ethers (PBDEs) and atrazine. nih.gov
Hydrocracking and Hydroisomerization Processes
Hydrocracking and hydroisomerization are essential refinery processes for upgrading heavy hydrocarbon fractions into more valuable products like high-quality diesel and lubricating base oils. Hydroisomerization converts long-chain n-alkanes into their branched isomers, which improves the cold-flow properties of fuels. nih.gov
Bifunctional catalysts, which possess both metal sites for hydrogenation/dehydrogenation and acid sites for isomerization, are required for these processes. Transition metal sulfides, including nickel-tungsten sulfide (Ni-W-S), are used as the active metal phase. nih.gov For instance, NiWS catalysts supported on nickel-modified SAPO-11 molecular sieves have been studied for the hydroisomerization of n-hexadecane. nih.gov Similarly, Ni-W sulfide catalysts supported on composite materials like zeolites and mesoporous silicates have shown high activity in the hydrogenation of aromatic compounds such as naphthalene (B1677914) and toluene, which is a key step in hydrocracking and improving fuel quality. researchgate.net While nickel can sometimes lead to higher hydrogenolysis (cracking) activity, its incorporation into a sulfide catalyst helps to achieve the desired balance between isomerization and cracking. nih.gov
Homogeneous Catalysis
In homogeneous catalysis, the catalyst is in the same phase as the reactants, typically in a liquid solution. This often allows for milder reaction conditions and higher selectivity compared to heterogeneous systems.
Reductive Cross-Coupling Reactions
Nickel-catalyzed reductive cross-coupling has become a powerful method for forming carbon-carbon bonds, particularly between C(sp²)- and C(sp³)-hybridized centers, which are common motifs in pharmaceuticals. acs.orgdigitellinc.com These reactions couple two electrophiles in the presence of a reducing agent, offering a distinct approach from traditional cross-coupling methods that involve organometallic nucleophiles. chinesechemsoc.org
The catalytic cycle typically involves the reduction of a Ni(II) precatalyst to a highly reactive Ni(0) species. acs.org This Ni(0) complex then undergoes oxidative addition with an aryl or alkyl halide. The resulting organonickel intermediate can then react with a second electrophile to form the cross-coupled product. acs.orgchinesechemsoc.org While nickel's ability to cycle through various oxidation states (Ni(0), Ni(I), Ni(II), Ni(III)) is central to these reactions, the catalysts employed are generally well-defined molecular complexes with specific organic ligands, such as phosphines or bipyridines. acs.orgyoutube.com The use of simple, inorganic nickel sulfide as a homogeneous catalyst for these sophisticated organic transformations is not prominently documented in recent literature. The field is dominated by organometallic nickel complexes, often generated in situ, where the ligand plays a crucial role in tuning reactivity and stability. youtube.comdigitellinc.com
C-C and C-X Cross-Coupling in Aqueous Media
There is a notable lack of specific studies detailing the use of nickel sulfide as a catalyst for C-C and C-X cross-coupling reactions conducted in aqueous media. While nickel-catalyzed cross-coupling is a well-established field, and aqueous media are increasingly explored for sustainable chemistry, the specific role of nickel sulfide in this context is not well-documented. Some research mentions bimetallic cobalt-nickel sulfide cocatalysts in the context of photocatalytic hydrogen evolution, but not for cross-coupling reactions in water. acs.orgresearchgate.netnih.gov The "Iron-sulfur world" theory speculates on the catalytic activity of nickel or iron sulfide salts in prebiotic chemistry, including potential C-C bond formation, but this is a theoretical framework and does not provide concrete data on synthetic applications. researchgate.net
C-H Functionalization and Annulation Reactions
The use of nickel sulfide as a catalyst for C-H functionalization and annulation reactions is another area with limited available data. While nickel-catalyzed C-H activation is a burgeoning field, the specific contribution of nickel sulfide is not clearly delineated in the scientific literature. nih.gov Some studies focus on transition metal-catalyzed cascade C-H activation/cyclization with alkynes using sulfur-containing directing groups, which highlights the complex interaction of sulfur with the metal center but does not specifically employ nickel sulfide as the catalyst. rsc.org
Heck-Matsuda Reactions
There is no significant body of literature describing the use of nickel sulfide as a catalyst for Heck-Matsuda reactions. Research on nickel-catalyzed Heck-type reactions is ongoing, but these studies typically employ other forms of nickel catalysts.
C-N Coupling Reactions
While nickel-catalyzed C-N coupling reactions are an important area of research, specific examples using nickel sulfide as the catalyst are scarce. Some preliminary studies have shown that nickel(II) complexes with dithiocarbamate (B8719985) ligands, which are precursors for nickel sulfide nanoparticles, are active in the Ullmann coupling of bromobenzene (B47551) and 4-bromoanisole. researchgate.net However, this does not directly equate to the use of pre-formed nickel sulfide as the catalyst.
Mechanistic Investigations in Catalysis
Role of Nickel Oxidation States in Catalytic Cycles
The catalytic activity of nickel sulfide is intrinsically linked to the ability of nickel to cycle through multiple oxidation states, including Ni(0), Ni(I), Ni(II), Ni(III), and even Ni(IV). rsc.orgrsc.orgnih.govumich.edu This redox flexibility is central to its function in a wide array of catalytic transformations, from cross-coupling reactions to electrocatalysis. The specific oxidation states involved and their sequence are highly dependent on the reaction conditions, substrates, and the catalyst's composition.
In many catalytic processes, stable Ni(II) precursors are reduced in situ to generate catalytically active Ni(0) species. rsc.org However, the catalytic cycle itself often involves intermediates in less common oxidation states like Ni(I) and Ni(III). rsc.org For instance, a proposed mechanism for a nickel-catalyzed carbon-sulfur (C-S) cross-coupling reaction involves a catalytic cycle with multiple nickel oxidation states. rsc.org This cycle includes a Ni(III)-Ni(III)-Ni(I) pathway, where reductive elimination from a Ni(III) intermediate yields the product. rsc.org
The accessibility of higher oxidation states, such as Ni(III) and Ni(IV), is crucial for certain reactions. These high-valent species have been identified as key intermediates in both C-C and C-heteroatom bond-forming reactions. umich.edu Systematic studies comparing Ni(III) and Ni(IV) complexes have revealed that the oxidation state plays a decisive role in the selectivity of reductive elimination. For example, upon addition of an acetate (B1210297) nucleophile, a Ni(IV) complex exclusively yields the C(sp³)–O bond-formed product, whereas the analogous Ni(III) complex selectively produces the C(sp³)–C(sp²) coupled product. umich.edu This demonstrates that tuning the nickel oxidation state can direct the reaction toward different products.
In the context of electrocatalysis, particularly for the oxygen evolution reaction (OER), the oxidation of Ni(II) to Ni(III) on the catalyst surface is a critical step. rsc.org X-ray photoelectron spectroscopy (XPS) analysis of nickel sulfide-based OER catalysts has shown an increase in the proportion of Ni(III) during the reaction, which is believed to accelerate the electrochemical kinetics. rsc.org Similarly, surface oxidation of Ni(II) to Ni(III) has been observed in nickel sulfide materials used for hydrogen evolution reactions (HER). acs.org The presence of these mixed-valence states is thought to enhance catalytic activity. acs.org
The stability of these various oxidation states is often supported by the coordination environment, including the ligands and the sulfide matrix itself. rsc.org Research has focused on designing specific ligand environments to stabilize nickel in rare oxidation states and thereby unlock new catalytic reactivities. rsc.org The interplay between the nickel center and its environment dictates the accessibility and reactivity of each oxidation state within the catalytic cycle.
Table 1: Role of Nickel Oxidation States in Different Catalytic Reactions
| Catalytic Reaction | Key Nickel Oxidation States Involved | Role/Mechanistic Step | Reference(s) |
|---|---|---|---|
| C-S Cross-Coupling | Ni(I), Ni(III) | A Ni(III)-Ni(III)-Ni(I) catalytic route is proposed where reductive elimination from a Ni(III) complex forms the C-S bond. | rsc.org |
| C(sp³)–C/O Reductive Elimination | Ni(III), Ni(IV) | Oxidation state dictates selectivity. Ni(IV) favors C-O bond formation, while Ni(III) favors C-C bond formation. | umich.edu |
| Oxygen Evolution Reaction (OER) | Ni(II), Ni(III) | Oxidation of Ni(II) to Ni(III) on the catalyst surface accelerates the kinetics of the reaction. | rsc.org |
| Hydrodesulfurization | Ni(IV) | High-valent Ni(IV) species are considered potential active sites in the catalytic mechanism. | researchgate.net |
| General Cross-Coupling | Ni(0), Ni(I), Ni(II), Ni(III) | Ni(0) is often the entry point, with Ni(I) and Ni(III) acting as key intermediates in the catalytic cycle. | rsc.orgnih.gov |
Influence of Ligand Effects and Support Interactions on Catalytic Performance
The catalytic performance of nickel sulfide catalysts is not solely determined by the nickel sulfide phase itself but is profoundly influenced by the surrounding chemical environment. This includes the effects of organic ligands deliberately added to the reaction and the interactions between the nickel sulfide active phase and the support material it is dispersed on.
Ligand Effects:
In homogeneous and heterogenized nickel catalysis, ligands play a critical role in modulating the electronic and steric properties of the nickel center, thereby controlling its activity, selectivity, and stability. illinois.edu In C-S cross-coupling reactions, the choice of ligand can be the difference between a successful and a failed reaction. For example, in a mechanochemically-driven C-S coupling, bipyridine (Bpy) was found to be a more potent promoter than other ligands like 1,10-phenanthroline. rsc.org The absence of a suitable ligand can prevent the formation of the desired product entirely. rsc.org
The electronic properties of ligands, such as being electron-rich or electron-poor, alter the nucleophilicity of the nickel center. illinois.edu For C-S cross-coupling, redox-active ligands can facilitate the reaction under mild conditions by participating in the redox events of the catalytic cycle, thereby avoiding high-energy Ni(0)/Ni(II) or Ni(I)/Ni(III) redox steps. researchgate.net Steric bulk is another crucial factor. Bulky ligands can change the geometry around the nickel atom, which can, for instance, increase the rates of reductive elimination. illinois.edu In the coupling of sterically hindered aryl triflates with alkyl thiols, specific phosphine (B1218219) ligands like DPEphos or dppbz were essential for achieving high yields, with the choice of ligand depending on the nature of the substrate. chemrxiv.org The strong binding affinity of thiols can poison the catalyst, but appropriate ligand design can mitigate this issue. chemrxiv.org
Support Interactions:
For heterogeneous nickel sulfide catalysts, the support material is a critical component that influences the catalyst's structure, stability, and activity. Common supports include metal oxides like alumina (Al₂O₃) and magnesia-alumina spinel (MgAl₂O₄), as well as carbon. mdpi.commdpi.comepa.gov
The support also affects the dispersion and morphology of the active sulfide phase. mdpi.commdpi.com Good dispersion, meaning smaller and more numerous active particles, is generally desirable for high catalytic activity. mdpi.com In hydrodesulfurization (HDS), nickel is often used as a promoter for MoS₂ or WS₂ catalysts. The support material and the presence of nickel influence the stacking and slab length of the MoS₂/WS₂ crystallites, which in turn determines the type and number of active sites available for the desulfurization reaction. mdpi.comacs.org Furthermore, additives to the support or promoters like silver can alter the composition of adsorption complexes on the active sites, leading to changes in reaction selectivity. epa.gov
Table 2: Influence of Ligands and Supports on Nickel Sulfide Catalyst Performance
| Factor | Component | Effect on Performance | Example Application | Reference(s) |
|---|---|---|---|---|
| Ligand | Bipyridine (Bpy) | Promotes C-S bond formation more effectively than other N-based ligands. | C-S Cross-Coupling | rsc.org |
| Ligand | DPEphos / dppbz | Enables coupling of sterically hindered substrates by tuning catalyst reactivity and mitigating thiol poisoning. | C-S Cross-Coupling | chemrxiv.org |
| Ligand | Redox-Active Ligands | Allows reactions to proceed under mild conditions by participating in the catalytic cycle's redox steps. | C-S Cross-Coupling | researchgate.net |
| Support | MgAl₂O₄ | Influences the type of Ni-S species formed and catalyst stability depending on the sulfiding agent used. | Propane Dehydrogenation | mdpi.com |
| Support | Al₂O₃ | Acts as a support for Ni-promoted MoS₂/WS₂, affecting the morphology and activity of the active phase. | Hydrodesulfurization | mdpi.comtue.nl |
| Support | Carbon | Provides a support for tungsten sulfide catalysts promoted by nickel, enhancing HDS activity. | Hydrodesulfurization | researchgate.net |
| Promoter | Silver (Ag) | Increases reaction selectivity by changing the composition of adsorbed complexes on the catalyst surface. | Stearic Acid Decarbonylation | epa.gov |
Advanced Functional Material Applications of Nickel Sulfide
Energy Storage Technologies
Nickel sulfides are recognized for their potential in high-performance energy storage systems, attributed to their high theoretical capacity, good electrical conductivity, and electrochemical activity. nih.govspringerprofessional.de
Cathode Materials in Lithium-Ion Batteries
Nickel sulfide (B99878) compounds, particularly heazlewoodite (Ni3S2), have been investigated as promising cathode materials for lithium-ion batteries. acs.orgresearchgate.net Their appeal lies in their high theoretical capacities, which surpass those of some conventional cathode materials. acs.org Research has demonstrated that Ni3S2 cathodes can achieve high initial specific capacities and maintain good cycling stability.
For instance, a three-dimensionally hierarchical Ni/Ni3S2/S cathode has been developed that exhibits enhanced capacities and fast reaction kinetics. acs.org In an all-solid-state lithium battery utilizing a Ni3S2 cathode with a thio-LISICON solid electrolyte, electrochemical capacities greater than 300 mAh g⁻¹ were observed after 30 cycles. researchgate.net The cycling performance was found to be most stable in cells containing 60 wt.% of Ni3S2 in the cathode mixture. researchgate.net Furthermore, studies on Ni3S2 cathodes have shown stable discharge performance at high current densities, with coulombic efficiencies around 50% of the theoretical value being achievable at 3 mA cm⁻². dtic.mil
Table 1: Performance of Nickel Sulfide Cathodes in Lithium-Ion Batteries
| Nickel Sulfide Phase | Configuration | Specific Capacity | Cycling Stability | Current Density | Reference |
|---|---|---|---|---|---|
| Ni/Ni3S2/S | Hierarchical Cathode | 441 mAh/g | After 150 cycles | 4 mA/cm2 | acs.org |
| Ni3S2 | All-Solid-State Battery | >300 mAh/g | After 30 cycles | Not specified | researchgate.net |
Application in Supercapacitors
Nickel sulfides are considered highly promising electrode materials for supercapacitors due to their high theoretical specific capacitance, excellent redox activity, and good electrical conductivity. nih.govspringerprofessional.de The performance of nickel sulfide-based supercapacitors is heavily influenced by the material's crystal structure, morphology, and the design of the electrode. nih.gov Various forms of nickel sulfide, including NiS, NiS2, Ni2S3, and Ni3S4, have been explored for this application. nih.gov
Research has shown that nanostructured nickel sulfide materials can exhibit exceptional electrochemical properties. For example, porous NiS hexagonal nanoplates have demonstrated a specific capacitance of 1897 F g⁻¹ at a current density of 1 A g⁻¹. nih.gov When assembled into an asymmetric supercapacitor with activated carbon, these electrodes maintained around 100% of their initial capacity after 4000 cycles. nih.gov Similarly, NiS thin films with interconnected nanorods/nanoplates have shown a high specific capacitance of 788 F g⁻¹ at 1 mA cm⁻² and excellent cycling stability with 98% retention after 1000 cycles. rsc.org
Composites of nickel sulfide with other materials, such as graphene, have also been developed to enhance performance. Graphene-coated NiS/Ni3S4 nanostructures have provided a high specific capacity of 827 C g⁻¹ at a current density of 5 A g⁻¹ and an energy density of 86.3 Wh kg⁻¹ in an asymmetric supercapacitor setup. nih.gov
Table 2: Electrochemical Performance of Nickel Sulfide-Based Supercapacitors
| Nickel Sulfide Material | Specific Capacitance | Current Density | Cycling Stability | Energy Density | Reference |
|---|---|---|---|---|---|
| Porous NiS hexagonal nanoplates | 1897 F g⁻¹ | 1 A g⁻¹ | ~100% after 4000 cycles | Not specified | nih.gov |
| NiS thin film (nanorods/nanoplates) | 788 F g⁻¹ | 1 mA cm⁻² | 98% after 1000 cycles | 27.4 Wh kg⁻¹ | rsc.org |
| Graphene-coated NiS/Ni3S4 | 827 C g⁻¹ | 5 A g⁻¹ | 88% after 5000 cycles | 86.3 Wh kg⁻¹ | nih.gov |
| Porous nanoflame NiS films | 750.6 F g⁻¹ | Not specified | Not specified | Not specified | nih.gov |
Optoelectronic and Semiconductor Devices
The diverse electronic properties of nickel sulfides, which can range from metallic to semiconducting, make them suitable for various optoelectronic and semiconductor applications. nih.govrsc.org
Integration in Semiconductor Devices as Thin Films
Nickel sulfide thin films have been successfully deposited using various techniques, including atomic layer deposition (ALD), spray pyrolysis, and chemical bath deposition. rsc.orgrsc.orgresearchgate.net These films exhibit properties that are advantageous for semiconductor devices. For instance, NiS thin films can behave as p-type semiconductors. nih.gov
The electrical and optical properties of these films can be tuned by controlling the deposition parameters and through doping. For example, the bandgap of nickel sulfide thin films can be engineered, with values reported between 2.25 and 2.54 eV for zinc-doped NiS. nih.gov The resistivity of ALD-deposited β-NiS films has been found to be as low as 40–120 μΩ cm. rsc.org The thermal stability of these films is a critical factor for their integration into devices, with studies showing that structural changes can occur at temperatures around 300–400 °C, which is within the range of typical semiconductor manufacturing processes. rsc.org These properties make nickel sulfide thin films potential candidates for use in solar cells, photosensitive materials, and other electronic components. nih.gov
Table 3: Properties of Nickel Sulfide Thin Films for Semiconductor Applications
| Film Type | Deposition Method | Key Property | Value | Reference |
|---|---|---|---|---|
| β-NiS | Atomic Layer Deposition | Resistivity | 40–120 μΩ cm | rsc.org |
| Zinc-doped NiS | Chemical Bath Deposition | Bandgap | 2.25–2.54 eV | nih.gov |
| NiS | Spray Pyrolysis | Crystallite Size | ~33 nm | researchgate.net |
| NiS1.03 / NiS mixture | Low-Pressure MOCVD | Phase Composition | Dependent on precursor |
Environmental and Industrial Processes
Nickel sulfide is a key compound in the metallurgical industry, particularly in the extraction of nickel from its ores.
Metal Extraction and Leaching Processes from Ores
The extraction of nickel from sulfide ores is a major industrial process. tandfonline.com Traditional methods often involve smelting, but hydrometallurgical processes, including direct leaching, offer several advantages such as lower capital costs and the ability to process lower-grade materials. tandfonline.com
Hydrometallurgical techniques involve the use of aqueous solutions to extract metals. The Sherritt-Gordon process, for example, is a pressure oxidation process using an ammonia-ammonium sulfate (B86663) solution at elevated temperatures to leach nickel from concentrates. tandfonline.com Another approach is high-temperature pressure oxidation in a sulfuric acid medium, which can dissolve base and precious metals from concentrates. tandfonline.com Research on oxygen pressure leaching of a copper-nickel sulfide concentrate showed that nickel and cobalt recovery could reach 99.3% and 97.8%, respectively, under optimized conditions. tandfonline.com
Bioleaching is an alternative and more environmentally friendly method that utilizes microorganisms to facilitate the dissolution of metals from sulfide minerals. min-eng.comsaimm.co.za This process has been commercially applied to nickel sulfide concentrates. min-eng.comexeter.ac.uk Moderately thermophilic bacteria and archaea are employed in bioreactors at temperatures around 45-50°C. min-eng.comexeter.ac.uk In a commercial operation, nickel extraction from a concentrate reached an average of 66% in primary reactors and increased to 76-88% in secondary reactors. min-eng.com Laboratory-scale studies have demonstrated that bioleaching with mesophilic cultures can achieve nickel recoveries of over 93%, though it may require longer retention times. saimm.co.za
Table 4: Nickel Extraction from Sulfide Concentrates via Leaching Processes
| Leaching Process | Key Parameters | Nickel Extraction Efficiency | Reference |
|---|---|---|---|
| Oxygen Pressure Leaching | Sulfuric acid medium, removal of flotation reagents | 99.3% | tandfonline.com |
| Commercial Bioleaching | Primary and secondary reactors, 9.5 days residence time | 76-88% | min-eng.com |
| Mesophilic Bioleaching (Pilot Scale) | >8 days retention time | 93% | saimm.co.za |
| Sherritt-Gordon Process (Pressure Oxidation) | Aqueous ammonia-ammonium sulfate, elevated temperature | Cost-effective for 10-16% Ni concentrates | tandfonline.com |
Applications in Fuel Cell Technology
Nickel sulfide (NiS), in its various stoichiometric forms, has emerged as a promising, cost-effective, and earth-abundant material for electrocatalysis in fuel cell systems. mdpi.com Fuel cells convert chemical energy into electrical energy through electrochemical reactions, primarily the hydrogen oxidation reaction (HOR) at the anode and the oxygen reduction reaction (ORR) at the cathode. cornell.eduyoutube.com The efficiency of these reactions heavily relies on catalysts, with platinum (Pt) being the traditional benchmark. cornell.eduwikipedia.org However, the high cost and scarcity of platinum have driven research towards alternative materials like nickel sulfide. rsc.org Nickel sulfide's applications in this field are primarily focused on catalyzing the critical reactions that either generate the hydrogen fuel for fuel cells (through water electrolysis) or directly participate in the energy conversion process within the cell itself. mdpi.comrsc.org
Research has focused on various nickel sulfide phases, including hexagonal NiS, rhombohedral NiS, cubic NiS₂, trigonal Ni₃S₂, and others, as potential electrocatalysts. mdpi.com While these materials show promise, particularly in alkaline environments where they are stable, their intrinsic catalytic activity is often lower than that of platinum-based catalysts. mdpi.com Consequently, significant research efforts are directed towards enhancing their performance through strategies like creating heterostructures, doping with other atoms, and engineering vacancies in the crystal structure. mdpi.com
Nickel Sulfide in the Hydrogen Evolution Reaction (HER)
The production of high-purity green hydrogen through water electrolysis is a critical step for supplying fuel to hydrogen fuel cells. mdpi.comcsic.es The hydrogen evolution reaction (HER) is the cathodic reaction in water electrolysis. Nickel sulfides are extensively studied as catalysts for HER in alkaline and neutral media, offering a viable alternative to expensive platinum catalysts. mdpi.comrsc.org
Different stoichiometries of nickel sulfide exhibit varied catalytic activities. For instance, studies have explored NiS, NiS₂, and Ni₃S₂ for HER. mdpi.comrsc.org Research has shown that creating heterostructures, such as combining Ni₃S₂ and NiS, can significantly boost performance. One study found that a Ni₃S₂@NiS heterostructure required an overpotential of only 129 mV to achieve a current density of 10 mA cm⁻², outperforming the single-phase Ni₃S₂ which required 298 mV. mdpi.com This enhancement is attributed to the optimized hydrogen binding energy at the interface of the two phases. mdpi.com
Doping nickel sulfide with other transition metals is another effective strategy. A bimetallic nickel-cobalt-sulfide (Ni-Co-S) catalyst, prepared by electrodeposition, demonstrated superior HER activity compared to its monometallic counterparts. capes.gov.bracs.org This catalyst achieved a current density of 10 mA cm⁻² at an overpotential of 280 mV in a neutral phosphate (B84403) solution. capes.gov.bracs.org
Performance of Nickel Sulfide-Based HER Electrocatalysts
| Catalyst Material | Electrolyte | Overpotential at 10 mA cm⁻² (η₁₀) | Tafel Slope (mV dec⁻¹) |
|---|---|---|---|
| Ni-Co-S-3 | 1 M Potassium Phosphate (pH 7.4) | 280 mV | 93 and 70 |
| Ni₃S₂@NiS | 1.0 M KOH | 129 mV | Not specified |
| NiS₂/Ni₃C@C | 1.0 M KOH | 78 mV | Not specified |
| Ni-S | 1 M Potassium Phosphate (pH 7.4) | ~350 mV (estimated from graph) | Not specified |
| Co-S | 1 M Potassium Phosphate (pH 7.4) | ~340 mV (estimated from graph) | Not specified |
Nickel Sulfide in the Oxygen Evolution Reaction (OER)
The oxygen evolution reaction (OER) is the anodic counterpart to HER in water electrolysis and is known for its sluggish kinetics, often requiring a significant overpotential. acs.orgacs.org Nickel sulfides also function as precatalysts for the OER, where they often undergo surface transformation into more active nickel oxide or hydroxide (B78521) species during the reaction in alkaline media. csic.esacs.org
A dual-phase nickel sulfide nanostructure, comprising NiS and Ni₇S₆, grown directly on nickel foil, has shown excellent OER activity. acs.org This catalyst achieved a current density of 10 mA/cm² at a low overpotential of 0.29 V and demonstrated remarkable stability for over 50 hours. acs.org The high performance is attributed to the unique dual-phase nanoarchitecture. acs.org
Furthermore, doping nickel sulfide with other elements like iron has been shown to dramatically boost OER activity. A catalyst made of nanodomain-rich NiFeS nanoparticles confined in mesoporous N-doped carbon (Meso C-NiFeS) exhibited a low overpotential of 350 mV at 10 mA cm⁻². acs.org Theoretical calculations suggest that Fe doping modifies the electronic structure of the Ni₃S₂ and acts as an additional active site, creating a synergistic effect that enhances catalysis. acs.org
Performance of Nickel Sulfide-Based OER Electrocatalysts
| Catalyst Material | Electrolyte | Overpotential at 10 mA cm⁻² (η₁₀) | Stability |
|---|---|---|---|
| Dual-Phase NiS/Ni₇S₆ | Alkaline | 290 mV | Stable over 50 hours |
| Meso C-NiFeS | Alkaline | 350 mV | Not specified |
| Ni₃S₄@Ni(OH)₂ | 1.0 M KOH | ~160 mV (η₁₀₀ = 212.6 mV) | Not specified |
Nickel Sulfide in the Oxygen Reduction Reaction (ORR)
The oxygen reduction reaction (ORR) is the primary cathodic reaction in most fuel cells, where oxygen is reduced to water. bnl.gov This reaction is notoriously slow, and developing efficient, non-precious metal catalysts is a major goal for commercializing fuel cells. rsc.org Nickel-based materials, including sulfides, have been explored for this purpose. researchgate.net Research into nickel complexes with specific organic ligands, such as thiophosphorylated calix rsc.orgresorcinols, has shown catalytic activity for the ORR when integrated into a membrane electrode assembly of a polymer electrolyte membrane fuel cell (PEMFC). researchgate.net The performance of such catalysts is highly dependent on the structure and conformation of the macrocyclic ligands surrounding the nickel center. researchgate.net While still an area of active research, these findings indicate the potential of engineered nickel sulfide-based materials to tackle the challenge of the ORR in fuel cells.
Computational and Theoretical Chemistry Approaches in Nickel Sulfide Research
Quantum Mechanical Simulations
Quantum mechanical (QM) simulations, which solve the Schrödinger equation for a given system, offer a fundamental understanding of the electronic and geometric properties of nickel sulfides. These first-principles methods are crucial for accurately describing chemical bonding and reactivity.
Density Functional Theory (DFT) for Reaction Pathways and Energetics
Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the properties of nickel sulfide (B99878) systems. catalysis.blognih.gov It allows for the calculation of electronic structures, optimized geometries, and the energetics of various reaction pathways. nih.govacs.org DFT studies have been instrumental in understanding the stability of different nickel sulfide phases, such as heazlewoodite (Ni3S2), millerite (NiS), and polydymite (Ni3S4), by comparing their optimized lattice parameters with experimental X-ray diffraction data. catalysis.blogresearchgate.net First-principles calculations based on DFT have shown that the optimized lattice parameters of these sulfides are typically within 1% of experimentally determined values. catalysis.blogresearchgate.net
Researchers have employed DFT to explore the mechanisms of sulfur poisoning on nickel-based anodes in solid oxide fuel cells (SOFCs), a process where the formation of nickel sulfides degrades performance. catalysis.blogacs.org These simulations can predict the existence of intermediate states, such as adsorbed sulfur atoms on nickel surfaces, before the formation of bulk nickel sulfides. acs.org By calculating the Gibbs surface energy as a function of the chemical potential of sulfur, phase diagrams for sulfurized Ni(111) surfaces can be constructed, indicating that under typical reactive adsorption desulfurization conditions, Ni3S2 is the most stable sulfide phase. researchgate.net
Furthermore, DFT calculations are used to investigate the reaction pathways of processes like the hydrogen evolution reaction (HER) on nickel sulfide catalysts. nih.govnih.gov For instance, studies have shown that chlorine doping can optimize the electronic structure and intrinsic activity of Ni3S2 for HER. nih.gov DFT can also be used to understand the oxidation mechanisms of nickel sulfides, which is critical for processes like the Sherritt Gordon selective leaching process. acs.org Calculations of the density of states (DOS) for various nickel and copper sulfides help predict their relative oxidation activities. acs.org
| Nickel Sulfide Phase | Property Calculated | Key Finding | Reference |
|---|---|---|---|
| Ni3S2, NiS, Ni3S4, NiS2 | Optimized Lattice Parameters | Calculated values are within 1% of experimental XRD data. | catalysis.blogresearchgate.net |
| Sulfur on Ni(111) | Gibbs Surface Energy | Ni3S2 is the most stable phase under certain desulfurization conditions. | researchgate.net |
| Cl-doped Ni3S2 | Electronic Structure | Cl doping optimizes the electronic structure and enhances HER activity. | nih.gov |
| Ni3S2, Ni7S6, NiS, etc. | Density of States (DOS) | Predicts the oxidation activity sequence in leaching processes. | acs.org |
| Pristine NiS | Electronic Band Structure | Retains its metallic nature even after photo-doping. | psu.edu |
Ab Initio Methods for Electronic Structure Determination
Ab initio methods, which are computationally intensive but highly accurate, are employed for the precise determination of the electronic structure of nickel sulfides. These methods, including techniques like internally contracted multireference configuration interaction (icMRCI), provide a detailed picture of chemical bonding. nih.govacs.org For diatomic nickel sulfide (NiS), ab initio calculations have been used to predict its vibrational frequency and ground electronic state. nih.govacs.org While methods like CASSCF may initially predict a different ground state, including dynamical correlation effects at the icMRCI+Q level correctly identifies the ground state as ³Σ⁻, which is consistent with experimental findings. nih.govacs.org
The electronic structure analysis from first-principles calculations reveals that the Ni-S bonds in various nickel sulfides are strongly covalent. catalysis.blogresearchgate.net These calculations also show how the electronic properties change with stoichiometry; as the sulfur content increases, the nickel d-orbitals shift to lower energy levels, while the sulfur p-orbitals shift to higher energies. catalysis.blogresearchgate.net This shift is consistent with the observed decrease in conductivity and catalytic activity in sulfur-rich phases. catalysis.blogresearchgate.net The electronic band structure of millerite NiS, for example, has been investigated using both electron spectroscopic measurements and band structure calculations, which indicate it is a highly covalent metal. psu.edu
Molecular Dynamics and Monte Carlo Simulations
While quantum mechanics provides a static picture of electronic properties, molecular dynamics (MD) and Monte Carlo (MC) simulations introduce temperature and time, allowing for the study of the dynamic evolution of nickel sulfide systems.
MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. psu.edumdpi.com For complex, reactive systems like nickel sulfides, a particularly powerful tool is the ReaxFF reactive force field. psu.eduacs.org ReaxFF is unique in that it can simulate the formation and breaking of chemical bonds during a simulation, making it suitable for studying chemical reactions, catalysis, and material degradation. psu.edu It is more computationally efficient than quantum mechanics, enabling simulations of larger systems over longer timescales. psu.edu Reactive force fields for Ni-containing systems have been developed and validated against quantum mechanical calculations for properties like elastic constants and diffusion. nih.gov These force fields can then be used to simulate complex processes such as the interaction of various molecules with nickel sulfide surfaces or the sintering of nickel-based nanoparticles. researchgate.netresearchgate.net
Monte Carlo (MC) simulations use statistical methods to model the behavior of systems. researchgate.netnih.gov In the context of nickel sulfides, MC methods can be applied to study phase transitions and equilibrium structures. nih.govaps.orgrsc.org For instance, MC simulations can model the phase separation and ordering in binary systems, which is analogous to the formation of different nickel sulfide stoichiometries from a mixture of nickel and sulfur. nih.govrsc.org By simulating the system at a given temperature, MC methods can predict the equilibrium configuration, such as the segregation of one component to the surface of a nanoparticle. researchgate.net This is particularly relevant for understanding the surface chemistry of nickel sulfide catalysts, where the surface composition dictates the catalytic activity. researchgate.net While direct MC simulation studies on nickel sulfide are not as prevalent as for other materials, the techniques developed for alloys like Pt-Ni are transferable. researchgate.net
| Simulation Method | System Studied | Phenomenon Investigated | Key Insight | Reference |
|---|---|---|---|---|
| Molecular Dynamics (ReaxFF) | Fe/Al/Ni Alloys | Elastic constants, diffusion, segregation | Validated force field for simulating complex alloy behavior. | nih.gov |
| Molecular Dynamics (ReaxFF) | General Reactive Systems | Chemical bond formation/breaking | Enables simulation of chemical reactions on the nanoscale. | psu.edu |
| Monte Carlo | Pt-Ni Nanoparticles | Surface Segregation | Predicts equilibrium surface composition and structure. | researchgate.net |
| Monte Carlo | Binary Mixtures | Phase Transitions | Can be used to stabilize and tune patterns during phase separation. | nih.gov |
Development of Computational Models for Complex Nickel Sulfide Systems
Modeling complex nickel sulfide systems, such as amorphous phases, nanocrystals, and interfaces, presents significant challenges due to their lack of long-range order and the presence of diverse local environments. acs.orgacs.orgnih.govrsc.org Standard computational models based on perfect crystalline structures are often insufficient for these systems.
Recent research has focused on developing models that can capture the structural and chemical complexity of these materials. For example, studies on what is often termed "amorphous nickel sulfide" have revealed through a combination of experimental techniques and modeling that this material is often composed of hydrated, nanocrystalline NiS cores with a disordered shell. nih.gov Computational models for such systems must account for both the crystalline core and the amorphous, hydrated surface layer.
Ab initio molecular dynamics (AIMD) simulations are being used to generate reliable amorphous structures through a simulated melt-quench process. acs.org This approach allows for the study of the structural evolution of amorphous metal sulfides, for instance, as cathode materials in batteries. acs.org
For systems involving interfaces, such as crystalline/amorphous nickel sulfide heterostructures, computational models are crucial for understanding the enhanced catalytic activity observed experimentally. rsc.org These models can reveal how the interface modulates electronic structure and provides optimal adsorption sites for reactants. acs.org The development of multi-scale modeling approaches is a key area of research. catalysis.blog These approaches aim to bridge different computational techniques, for example, by using high-accuracy quantum mechanics to parameterize a reactive force field for large-scale molecular dynamics simulations. psu.edu This allows for the accurate simulation of chemical reactions within a complex, extended material, providing a more realistic picture of the behavior of complex nickel sulfide systems. psu.edu
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing sulfanylidenenickel compounds, and how can purity be verified?
- Methodology : Synthesis typically involves controlled reactions between nickel salts and sulfur-containing ligands under inert atmospheres. Purity verification requires a combination of techniques:
- Elemental Analysis : Confirm stoichiometry via CHNS/O analysis.
- Spectroscopy : Use FTIR to identify Ni-S bonding (stretching frequencies ~400–500 cm⁻¹) and UV-Vis for electronic transitions .
- X-ray Diffraction (XRD) : Compare crystallographic data with reference databases (e.g., ICSD or CCDC) .
Q. What methodological considerations are essential when assessing nickel compounds' toxicity in vitro?
- Study Design : Follow observational epidemiology frameworks (Table C-9, ):
| Feature | Application Example |
|---|---|
| Controlled exposure | Use standardized nickel concentrations |
| Outcome assessment | Measure cytotoxicity via MTT assays |
| Comparison group | Include untreated cell lines as controls |
- Data Validation : Replicate experiments across multiple cell lines and validate with alternative assays (e.g., apoptosis markers) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data for nickel-sulfur complexes?
- Approach :
- Comparative Analysis : Re-examine experimental conditions (e.g., solvent polarity, temperature) that may shift spectral peaks .
- Computational Modeling : Use DFT calculations to predict vibrational modes and compare with observed IR/Raman spectra .
- Inter-laboratory Collaboration : Share raw data (e.g., via repositories like Zenodo) to identify systematic errors .
- Example : Discrepancies in Ni-S bond lengths from XRD vs. EXAFS may arise from crystallographic packing effects; multi-technique validation is critical .
Q. What strategies optimize experimental conditions for studying sulfanylidenenickel’s catalytic properties?
- Methodological Framework :
Screening : Use high-throughput methods to test solvent, ligand ratio, and temperature effects on catalytic efficiency .
Kinetic Studies : Monitor reaction progress via in-situ NMR or GC-MS to identify rate-limiting steps .
Surface Analysis : Apply XPS or TEM to correlate catalytic activity with surface morphology .
- Data Interpretation : Address limitations (e.g., catalyst deactivation) by proposing post-reaction characterization (e.g., TGA for stability) .
Data Analysis and Reproducibility
Q. How should researchers address variability in thermal stability measurements of nickel-sulfur compounds?
- Protocol :
- Standardized Calibration : Use certified reference materials (e.g., NIST standards) for DSC/TGA instruments .
- Statistical Reporting : Include confidence intervals and error bars in decomposition temperature data .
- Metadata Documentation : Publish raw thermograms and experimental parameters (heating rate, atmosphere) in supplementary materials .
Q. What frameworks ensure reproducibility in computational studies of nickel-sulfur electronic structures?
- Guidelines :
- Software Transparency : Specify DFT functionals (e.g., B3LYP) and basis sets in methods sections .
- Benchmarking : Compare results with experimental data (e.g., UV-Vis spectra) to validate computational models .
- Code Sharing : Deposit scripts in platforms like GitHub to enable replication .
Future Directions
Q. What gaps exist in understanding sulfanylidenenickel’s role in heterogeneous catalysis?
- Research Priorities :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
